3-amino-N-(4-methoxyphenyl)benzamide
CAS No.: 115175-19-4
VCID: VC20799545
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-amino-N-(4-methoxyphenyl)benzamide is a chemical compound with the CAS number 115175-19-4. It belongs to the benzamide class of compounds, which are known for their diverse biological activities and applications in pharmaceutical research. This compound is specifically characterized by its molecular formula, C14H14N2O2, and a molecular weight of 242.27 g/mol . Synthesis MethodsThe synthesis of benzamides typically involves the reaction between benzoic acid derivatives and ammonia or primary amines in the presence of coupling agents like thionyl chloride (SOCl2) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . For 3-amino-N-(4-methoxyphenyl)benzamide, one might adapt these methods by using appropriate starting materials such as substituted benzoic acids. Biological ActivitiesBenzamides have been explored for various biological activities due to their structural versatility and ability to interact with different targets within biological systems . While specific data on 3-amino-N-(4-methoxyphenyl)benzamide may be limited, related compounds have shown potential in drug discovery efforts targeting enzymes or receptors involved in disease processes. Safety ConsiderationsCompounds like 3-amino-N-(4-methoxyphenyl)benzamide can pose hazards typical of organic chemicals, including irritation upon contact with skin or mucous membranes . Handling should follow standard laboratory safety protocols. Hazard Codes |
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CAS No. | 115175-19-4 |
Product Name | 3-amino-N-(4-methoxyphenyl)benzamide |
Molecular Formula | C14H14N2O2 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | 3-amino-N-(4-methoxyphenyl)benzamide |
Standard InChI | InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17) |
Standard InChIKey | LWJRUDWWISWNHG-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |
Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |
PubChem Compound | 824200 |
Last Modified | Aug 15 2023 |
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